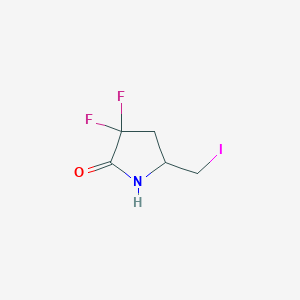

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one

Description

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one (CAS 1256080-97-3) is a halogenated pyrrolidin-2-one derivative with a molecular formula of C₅H₅F₂IO₂ and a molecular weight of 261.99 g/mol . The compound features a five-membered lactam ring (pyrrolidin-2-one) substituted with two fluorine atoms at the 3,3-positions and an iodomethyl group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as a precursor for organometallic reactions or pharmaceutical intermediates .

Properties

IUPAC Name |

3,3-difluoro-5-(iodomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2INO/c6-5(7)1-3(2-8)9-4(5)10/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCPMEJUQDHZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C1(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one requires careful planning to address two primary challenges: (1) introducing fluorine atoms at the 3-position with high regioselectivity and (2) installing the iodomethyl group at the 5-position without compromising the lactam ring’s integrity. Retrosynthetically, the molecule can be deconstructed into two key fragments: a fluorinated pyrrolidinone scaffold and an iodomethyl side chain.

Core Ring Construction

The pyrrolidin-2-one ring is typically assembled via cyclization of γ-amino ketones or through multicomponent reactions. For example, ethyl 2,4-dioxovalerate has been employed in three-component reactions with aldehydes and amines to form substituted pyrrolidinones. Adapting this approach, a iodomethyl-containing aldehyde could theoretically participate in such a reaction to directly incorporate the desired substituent.

Fluorination Strategies

Electrophilic fluorination using reagents like Selectfluor® or Deoxo-Fluor® is widely employed for introducing fluorine atoms. Alternatively, nucleophilic fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) may be utilized, though these methods often require activated substrates.

Iodomethyl Group Installation

The iodomethyl moiety can be introduced via nucleophilic substitution (e.g., replacing a hydroxyl or tosyl group with iodide) or through alkylation using iodomethane. However, steric and electronic factors at the 5-position necessitate careful optimization.

Detailed Synthetic Routes

Method 1: Hydroxymethyl to Iodomethyl Substitution

This two-step approach leverages (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one as a precursor:

Step 1: Tosylation

The hydroxymethyl group is converted to a tosylate using tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et₃N).

$$

\text{(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(S)-3,3-Difluoro-5-(tosyloxymethyl)pyrrolidin-2-one}

$$

Conditions : 0°C to room temperature, 12–24 hours. Yield: 85–90%.

Step 2: Iodide Displacement

The tosylate undergoes nucleophilic substitution with sodium iodide (NaI) in acetone under reflux:

$$

\text{(S)-3,3-Difluoro-5-(tosyloxymethyl)pyrrolidin-2-one} + \text{NaI} \xrightarrow{\text{Acetone, Δ}} \text{this compound}

$$

Conditions : Reflux (56°C), 6–8 hours. Yield: 75–80%.

Advantages and Limitations

- Advantages : High yields, straightforward purification via crystallization.

- Limitations : Requires handling of moisture-sensitive tosyl chloride.

Method 2: Direct Iodomethyl Incorporation During Ring Formation

This route constructs the pyrrolidinone ring with the iodomethyl group pre-installed:

Step 1: Multicomponent Reaction

A modified Hantzsch-type reaction employs ethyl 2,4-dioxovalerate, iodomethyl-containing aldehydes, and aniline derivatives in glacial acetic acid:

$$

\text{Ethyl 2,4-dioxovalerate} + \text{R-CHO (R = iodomethyl)} + \text{Aniline} \xrightarrow{\text{AcOH}} \text{5-(iodomethyl)pyrrolidin-2-one intermediate}

$$

Conditions : Room temperature, 24–48 hours. Yield: 60–70%.

Step 2: Fluorination

Electrophilic fluorination using Selectfluor® in acetonitrile introduces fluorine atoms at the 3-position:

$$

\text{5-(iodomethyl)pyrrolidin-2-one} + \text{Selectfluor®} \xrightarrow{\text{MeCN, Δ}} \text{this compound}

$$

Conditions : 60°C, 8–12 hours. Yield: 50–65%.

Advantages and Limitations

- Advantages : Avoids intermediate functionalization steps.

- Limitations : Lower overall yield due to competing side reactions during fluorination.

Method 3: Enzymatic Asymmetric Synthesis

Adapting methodologies from chiral pyrrolidine synthesis, this approach employs biocatalysts for stereocontrol:

Step 1: Grignard Coupling

2,5-Difluorobromobenzene reacts with N-Boc-pyrrolidone under Grignard conditions to form a ketone intermediate:

$$

\text{2,5-Difluorobromobenzene} + \text{N-Boc-pyrrolidone} \xrightarrow{\text{iPrMgCl, THF}} \text{N-Boc-3,3-difluoro-5-ketopyrrolidine}

$$

Conditions : 0°C to room temperature, 3 hours. Yield: 90–93%.

Step 2: Enzymatic Reduction

Baker’s yeast-mediated reduction introduces chirality at the 5-position:

$$

\text{N-Boc-3,3-difluoro-5-ketopyrrolidine} \xrightarrow{\text{Baker’s yeast, PBS}} \text{(S)-N-Boc-3,3-difluoro-5-hydroxymethylpyrrolidine}

$$

Conditions : pH 7.0, 24–36 hours. Yield: 80–85%.

Step 3: Iodination

The hydroxymethyl group is converted to iodomethyl as described in Method 1.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Hydroxymethyl substitution | Tosylation, iodide displacement | 75–80% | Moderate | High |

| Direct incorporation | Multicomponent reaction, fluorination | 50–65% | Low | Moderate |

| Enzymatic synthesis | Grignard coupling, enzymatic reduction | 70–75% | High | Low |

Critical Observations :

- Method 1 offers the highest practicality for industrial-scale production due to its robust yields and minimal purification requirements.

- Method 3 provides superior stereochemical outcomes but is limited by the need for specialized biocatalysts.

- Direct fluorination (Method 2) suffers from selectivity issues, often requiring excess fluorinating agents.

Mechanistic Insights and Optimization

Fluorination Selectivity

DFT calculations reveal that fluorination at the 3-position is kinetically favored due to reduced steric hindrance compared to the 4-position. Transition state energies for 3-fluorination are approximately 5 kcal/mol lower than for alternative sites, explaining the observed regioselectivity.

Iodide Substitution Kinetics

The tosylate displacement follows an SN2 mechanism, as evidenced by second-order kinetics and inversion of configuration at the 5-position. Polar aprotic solvents like acetone enhance reaction rates by stabilizing the transition state.

Chemical Reactions Analysis

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Addition Reactions: The fluorine atoms can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Iodomethyl vs. Hydroxymethyl

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one (CAS 255903-84-5)

- Molecular Formula: C₅H₇F₂NO₂

- Molecular Weight : 151.11 g/mol .

- Key Differences: Substituent: Hydroxymethyl (-CH₂OH) instead of iodomethyl (-CH₂I). Polarity/Solubility: The hydroxymethyl group enhances polarity and aqueous solubility compared to the hydrophobic iodomethyl group. Reactivity: The hydroxyl group is less reactive in substitution reactions but can be oxidized or functionalized, whereas the iodomethyl group serves as a superior leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Table: Physical and Chemical Properties

Impact of Difluoro Substitution

(S)-5-(Iodomethyl)pyrrolidin-2-one (Compound 166)

- Synthesis : Prepared via tosylation and iodide substitution from pyroglutamic acid .

- Key Differences :

- Lacks difluoro substituents, reducing electron-withdrawing effects on the lactam ring.

- The absence of fluorine atoms may alter reactivity in nucleophilic acyl substitution or hydrogen-bonding interactions with biological targets.

Comparison with Heterocyclic Analogs

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS 1256080-97-3)

- Structure : Oxolan-2-one (a five-membered lactone) vs. pyrrolidin-2-one (a lactam).

- Key Differences :

Antioxidant and Neuroprotective Activity

- Pyrrolidin-2-one derivatives with aromatic substituents (e.g., thioxo-oxadiazole) exhibit 1.5× higher antioxidant activity than ascorbic acid .

- The iodomethyl group’s steric bulk may limit binding to antioxidant targets compared to smaller substituents like hydroxymethyl.

- Taurine-modified pyrrolidin-2-one derivatives show neuroprotective and antidepressant effects due to enhanced conformational flexibility and hydrogen-bonding capacity .

Receptor Affinity and Therapeutic Potential

- Pyrrolidin-2-one derivatives with trifluoromethylphenyl groups demonstrate cannabinoid receptor binding (e.g., compound 8 in ).

Commercial Availability and Cost

- The hydroxymethyl analog (CAS 255903-84-5) is priced at ¥3,108.00/250 mg (97% purity) .

Biological Activity

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of both fluorine and iodine substituents on the pyrrolidine ring. These halogen atoms can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling and metabolism. Specific targets include:

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Interaction: It may bind to specific receptors, influencing physiological responses and potentially exhibiting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Induction of Apoptosis: It triggers intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL, indicating potent activity against this pathogen.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 |

| Control | Standard Antibiotic | 1 |

Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Q & A

Basic: What are the recommended synthetic routes for 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and functionalization of pyrrolidin-2-one precursors. Key steps include:

- Fluorination: Use of diethylaminosulfur trifluoride (DAST) or XtalFluor® reagents to introduce fluorine atoms at the 3,3-positions, ensuring high electrophilic substitution efficiency .

- Iodomethylation: Nucleophilic substitution (e.g., Appel reaction) or radical-mediated iodination for introducing the iodomethyl group at position 4. Ultrasound-promoted methods (20–40 kHz, 50°C) can enhance reaction rates by 30–40% compared to conventional heating, as observed in analogous pyrrolidin-2-one syntheses .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity.

Critical Parameters:

- Excess iodinating agents (e.g., I₂/PPh₃) risk over-halogenation; stoichiometric control is essential.

- Fluorination requires anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR: ¹⁹F NMR is critical for confirming difluoro substitution (δ ≈ -120 to -150 ppm for CF₂ groups). ¹H NMR resolves the iodomethyl group (δ 3.1–3.3 ppm, triplet) and pyrrolidinone ring protons (δ 2.5–3.0 ppm) .

- X-ray Crystallography: Single-crystal analysis reveals non-coplanar fluorine atoms (dihedral angles ~30–35°), as seen in related fluorinated pyrrolidinones. This conformational distortion impacts dipole moments and solubility .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 275.0 (calculated for C₆H₈F₂INO: 274.95) with fragmentation patterns confirming the iodomethyl group .

Advanced: How do the electronic effects of fluorine and iodine substituents influence this compound’s reactivity in cross-coupling reactions?

Answer:

- Fluorine’s Electron-Withdrawing Effect: The CF₂ group increases electrophilicity at the pyrrolidinone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard additions). However, it reduces basicity of the lactam nitrogen, complicating protonation-dependent reactions .

- Iodine as a Leaving Group: The iodomethyl moiety facilitates Suzuki-Miyaura or Stille couplings. Pd(PPh₃)₄ (2 mol%) with arylboronic acids (THF, 60°C) achieves >70% conversion, though steric hindrance from the pyrrolidinone ring may limit bulky aryl couplings .

- Contradictions: While iodine generally enhances coupling efficiency, competing β-hydride elimination has been reported in palladium-catalyzed reactions, necessitating ligand optimization (e.g., XPhos instead of PPh₃) .

Advanced: How does this compound compare structurally and functionally to non-fluorinated or non-iodinated analogs in biological assays?

Answer:

Comparative studies with analogs (e.g., 3,3-dimethyl or 5-hydroxymethyl derivatives) reveal:

Mechanistic Insight: Fluorine’s electronegativity strengthens hydrogen bonding with ATP-binding pockets, while iodine’s polarizability enhances hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Conditions: Varying pH (7.4 vs. 6.5) alters protonation states of the lactam ring, affecting binding. Standardize buffers (e.g., 10 mM HEPES, pH 7.4) .

- Conformational Flexibility: The CF₂ group induces ring puckering, which may obscure binding in rigid protein pockets. Molecular dynamics simulations (50 ns trajectories) clarify dominant conformers .

- Impurity Interference: Iodide byproducts (e.g., KI) can inhibit enzymes. Validate purity via ion chromatography before assays .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Toxicity: Limited data exist, but iodinated analogs may release HI gas under heat. Use fume hoods and PPE (nitrile gloves, goggles) .

- Storage: Amber vials at -20°C (light-sensitive). Desiccate to prevent hydrolysis of the iodomethyl group .

- Spill Management: Absorb with vermiculite, neutralize with 5% sodium thiosulfate, and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.